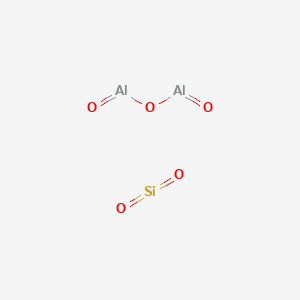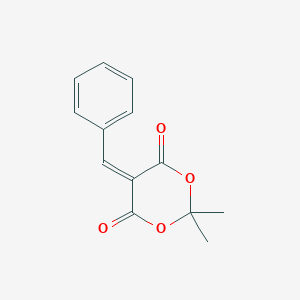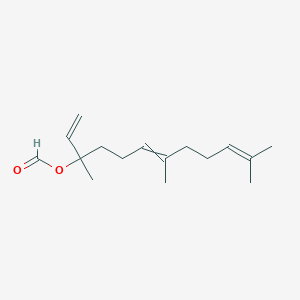
2,3-Diethylsuccinic acid
説明
Synthesis Analysis
The synthesis of 2,3-diethylsuccinic acid-related compounds often involves complex reactions starting from simpler precursors. For instance, derivatives of succinic acid can be synthesized from D-diethyl tartrate through processes involving ring formation, opening, reduction, and hydrolysis, yielding a total yield of 42% for some specific derivatives (Pan Xian-hua, 2011). Another example includes the synthesis of diethyl 2-(3-methoxypropyl) succinate, demonstrating the flexibility in substituting and modifying the succinic acid backbone to yield new compounds with desired functionalities (Hua Wen-hao, 2009).
Molecular Structure Analysis
The molecular structure of 2,3-diethylsuccinic acid and its derivatives plays a crucial role in its chemical behavior. The structural modifications, such as the addition of ethyl groups, can influence the compound's reactivity and interaction with other molecules. For example, studies on the crystal and molecular structures of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate isomers reveal insights into the effects of substituent groups and bond length variations on the compound's properties and reactivity (Liu You-cheng et al., 1986).
科学的研究の応用
Insulinotropic Potential : Esters of succinic acid, including variants like ethanediol-1,2-diethylsuccinate, have been studied for their insulinotropic potential, which could be beneficial in treating non-insulin-dependent diabetes mellitus. These compounds can modify the concentration-response relationship for glucose-stimulated insulin release (Ladrière et al., 1998).
Biosynthetic Activity in Pancreatic Islets : Certain esters of succinic acid, including ethanediol-1,2-diethylsuccinate, have shown the ability to stimulate biosynthetic activity in rat pancreatic islets, which could be advantageous for type-2 diabetes treatment. These esters act as nutrients in islet cells and stimulate both the biosynthetic and secretory activity of insulin-producing B-cells (Laghmich et al., 1998).
Chelation and Bioavailability in Biological Fluids : Ethylenediamine-N,N'-disuccinic acid, a biodegradable chelant, is useful for sequestering various metal cations. It's a biodegradable alternative to EDTA and has been analyzed for its binding ability and sequestration efficiency in different conditions, including biological fluids (Bretti et al., 2016).
Metabolic Imaging of the TCA Cycle : [1,4‐13C]‐diethylsuccinate has been explored as a novel imaging agent for hyperpolarized 13C metabolic imaging of the tricarboxylic acid (TCA) cycle in vivo. This could be significant for understanding metabolic disorders and diseases (Billingsley et al., 2014).
Synthesis of Pharmaceutical Intermediates : Various derivatives of 2,3-diethylsuccinic acid have been synthesized for use as intermediates in the production of pharmaceuticals and other chemicals, demonstrating the versatility of this compound in synthetic chemistry applications (Nechepurenko et al., 2021).
Electrolytic Dissociation Studies : The electrolytic dissociation of ethyl derivatives of succinic acid, including DL-2,3-diethylsuccinic and meso-2,3diethylsuccinic acids, has been studied, providing valuable insights into the properties of these compounds in various solutions (Kvaratskhelia & Kurtanidze, 2018).
Safety and Hazards
The safety data sheet for 2,3-Diethylsuccinic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2,3-diethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMXCRSMLOXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922733 | |
| Record name | 2,3-Diethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diethylsuccinic acid | |
CAS RN |
35392-77-9, 35392-80-4, 1186-79-4 | |
| Record name | racemic-2,3-Diethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | meso-2,3-Diethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the conformational behavior of 2,3-diethylsuccinic acid in its racemic form compared to its meso form?
A: NMR studies reveal distinct conformational preferences between the racemic (rac-2) and meso forms of 2,3-diethylsuccinic acid in aqueous solutions. While both isomers exhibit staggered conformations, the racemic form uniquely favors a non-staggered conformation at half-titration. This preference arises from the formation of an intramolecular hydrogen bond, a characteristic absent in the meso form. [] This difference in conformational behavior is further supported by the distinct K1/K2 ratios observed for the two isomers. []
Q2: How does the carbon chain length of 1,2-dibromoalkanes influence the yield of 2,3-diethylsuccinic acid during the oxidative coupling of lithium butyrate?
A: Research indicates that the yield of 2,3-diethylsuccinic acid, obtained via the reaction of lithium butyrate with various 1,2-dibromoalkanes, is influenced by the carbon chain length of the dibromoalkane. While the specific optimal length is not explicitly stated, the study observes yields ranging from 31-70% for 2,3-diethylsuccinic acid, indicating a potential correlation. [] Further investigation is needed to establish a definitive relationship between carbon chain length and yield optimization.
Q3: Can 13C NMR spectroscopy differentiate between the erythro and threo configurations of 2,3-diethylsuccinic acid and its anhydride?
A: Yes, 13C NMR spectroscopy effectively differentiates between erythro (cis) and threo (trans) configurations of 2,3-diethylsuccinic acid and its anhydride. [] By analyzing the distinct chemical shifts associated with each configuration, researchers can determine the ratio of erythro to threo structures within a sample. This technique proves valuable for analyzing the stereochemical outcome of reactions involving these compounds.
Q4: What is a novel synthetic route for producing 2,3-diethylsuccinic acid with high yield?
A: A recently developed synthetic approach achieves a high yield of 2,3-diethylsuccinic acid through the reaction of lithium diisopropylamide-metallated butyric acid with tert-butyl hypoiodite in tetrahydrofuran under an argon atmosphere. [] This method results in a mixture of diastereomeric meso and (±)-2,3-diethylsuccinic acids with a yield of 92%, demonstrating its efficiency in synthesizing this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)









